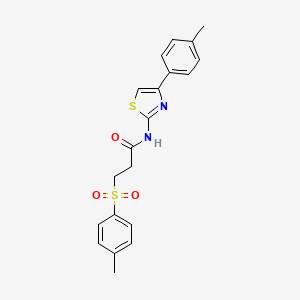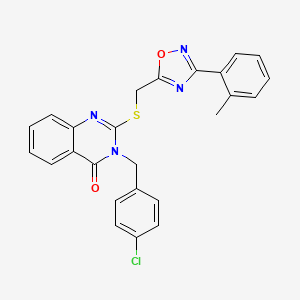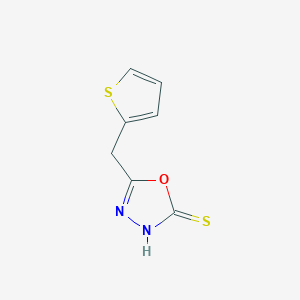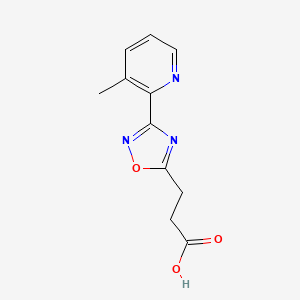
3-(3-(3-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(3-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of pyridine and oxadiazole, which are both important heterocyclic compounds with various biological activities. The synthesis of 3-(3-(3-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid has been achieved using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Synthesis and Microbial Activity
Compounds related to 3-(3-(3-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid have been synthesized and evaluated for antimicrobial activities. For instance, derivatives of benzimidazole involving oxadiazole have shown potential antimicrobial properties (El-masry, Fahmy, & Abdelwahed, 2000).
Antimicrobial Screening
Some novel substituted indoles containing 1,3,4-oxadiazole and 1,2,4-triazole moieties, synthesized from (1H-indol-3-yl)-acetic acid N′-(2-cyanoethyl)hydrazide, have been screened for antimicrobial activity against various bacteria and anti-inflammatory activity. These compounds have shown promising results in inhibiting microbial growth (Gadegoni & Manda, 2013).
Insecticidal and Antimicrobial Properties
The synthesis of a number of 1,3,4-oxadiazoles from 2-Chloropyridine-5-acetic acid has been described. Some of these compounds were noted for their potential insecticidal and antimicrobial activities (Holla et al., 2004).
Pharmaceutical Applications
PET Radiopharmaceutical Production
An automated synthesis of a radiopharmaceutical for PET imaging of sphingosine-1 phosphate receptor 1 (S1P1) was accomplished. The synthesized radiopharmaceutical, [11C]CS1P1, was validated under current Good Manufacturing Practices (cGMP) conditions, indicating its potential for human studies and imaging applications (Luo et al., 2019).
Novel Compounds for S1P1 Receptor Disorders
Compounds derived from (1, 2, 4-oxadiazol-3-yl) have been disclosed for the treatment of S1P1 receptor disorders such as psoriasis, rheumatoid arthritis, Crohn’s disease, and multiple sclerosis. These compounds demonstrated significant activity values, highlighting their therapeutic potential (ARENA PHARMACEUTICALS, INC., 2010).
Chemical Synthesis and Characterization
Synthesis of Novel Indole-Based Scaffolds
A study presented the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These molecules showed potent inhibitory potential against the urease enzyme and were suggested as valuable therapeutic agents in drug designing programs (Nazir et al., 2018).
Corrosion Inhibition Properties
Research on 1,3,4-oxadiazole derivatives revealed their corrosion inhibition ability towards mild steel in sulphuric acid. The studies indicated the protective layer formation and mixed-type behaviour of these inhibitors, suggesting their utility in industrial applications (Ammal, Prajila, & Joseph, 2018).
Propriétés
IUPAC Name |
3-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-7-3-2-6-12-10(7)11-13-8(17-14-11)4-5-9(15)16/h2-3,6H,4-5H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSSGZSCPQUCHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NOC(=N2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

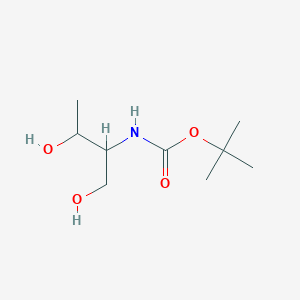

![N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide](/img/structure/B2364851.png)
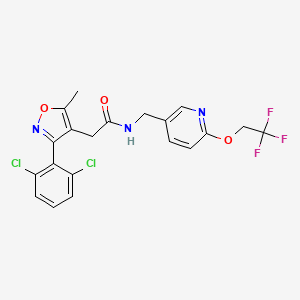
![2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2364853.png)
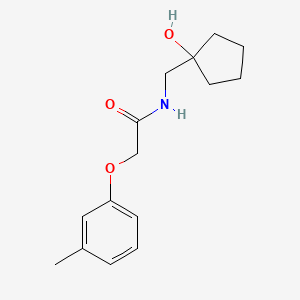
![2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2364861.png)
![N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2364862.png)

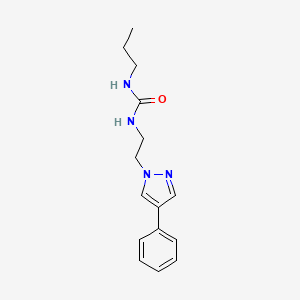
![1-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2364866.png)
